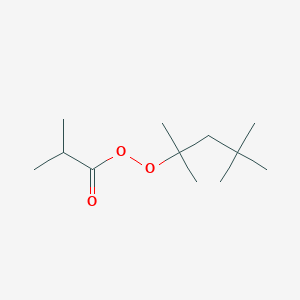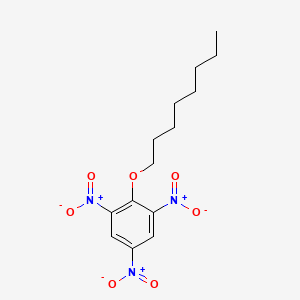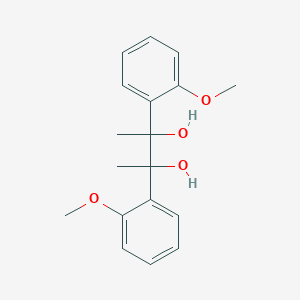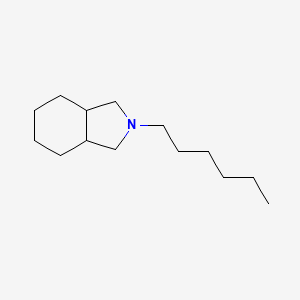
2-Hexyloctahydro-1h-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyloctahydro-1h-isoindole is a chemical compound belonging to the isoindole family. Isoindoles are nitrogen-containing heterocycles that have attracted significant attention due to their presence in various natural products and bioactive compounds. The structure of this compound consists of a fused benzopyrrole ring system, making it a regioisomer of the abundant 1H-indole heterocycle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyloctahydro-1h-isoindole can be achieved through several methods. One common approach involves the cyclization of alkynes under catalytic conditions. For example, the cycloisomerization of acetylenic compounds using gold catalysts such as Ph3PAuNTf2 can yield isoindole derivatives . Another method involves the intramolecular α-arylation of amino esters, which can be catalyzed by palladium or other transition metals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using efficient catalysts and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound, making it suitable for various applications in pharmaceuticals and materials science .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyloctahydro-1h-isoindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the conjugated ring system.
Common Reagents and Conditions
Substitution: Substitution reactions often involve electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
2-Hexyloctahydro-1h-isoindole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hexyloctahydro-1h-isoindole involves its interaction with specific molecular targets and pathways. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
2-Hexyloctahydro-1h-isoindole can be compared with other similar compounds such as:
Isoindoline: The fully reduced member of the isoindole family, known for its stability and use in various synthetic applications.
Phthalimide: An isoindole derivative with applications in pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
6634-24-8 |
|---|---|
Molekularformel |
C14H27N |
Molekulargewicht |
209.37 g/mol |
IUPAC-Name |
2-hexyl-1,3,3a,4,5,6,7,7a-octahydroisoindole |
InChI |
InChI=1S/C14H27N/c1-2-3-4-7-10-15-11-13-8-5-6-9-14(13)12-15/h13-14H,2-12H2,1H3 |
InChI-Schlüssel |
VIYGLKATUIGCMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1CC2CCCCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)

![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
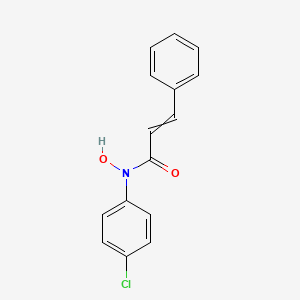

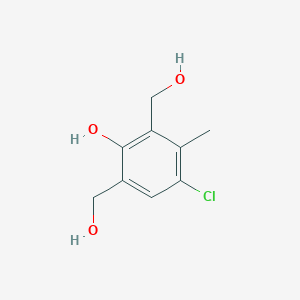
![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
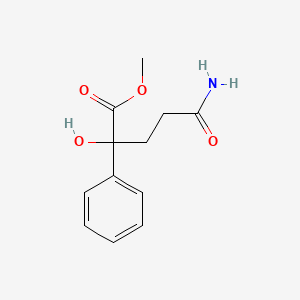

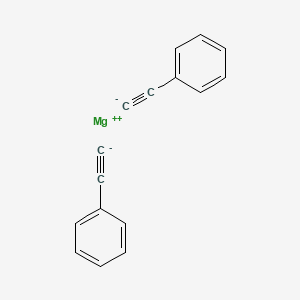
![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)
